molecular formula C12H14N2O3 B14258975 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester CAS No. 371758-72-4

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester

Cat. No.: B14258975
CAS No.: 371758-72-4
M. Wt: 234.25 g/mol
InChI Key: XMLJPFNBJBCVJZ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. The reaction is carried out at a temperature of around 50°C to obtain the desired ester compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a reduced form of the compound.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester involves its interaction with specific molecular targets. It primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound can disrupt signaling pathways involved in cancer progression and other diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester is unique due to its specific ester functional group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

371758-72-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-methylpropyl 2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-7(2)6-17-12(16)9-3-8-4-10(15)14-11(8)13-5-9/h3,5,7H,4,6H2,1-2H3,(H,13,14,15)

InChI Key

XMLJPFNBJBCVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(NC(=O)C2)N=C1

Origin of Product

United States

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